3,4,5-trimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
This compound is a derivative of methyl 3,4,5-trimethoxybenzoate . It is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . They possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .
Chemical Reactions Analysis
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can be used to synthesize bioactive piperidine derivatives that have potential therapeutic applications. These derivatives can be designed to interact with biological targets, leading to the development of new drugs .
Development of CNS Drugs
The structural motif of piperidine is often found in drugs targeting the central nervous system (CNS). This compound could be used to create new CNS drugs, potentially treating conditions like Alzheimer’s disease, schizophrenia, and depression. Its ability to cross the blood-brain barrier makes it a valuable candidate for CNS drug development .
Anti-Inflammatory Agents
Piperidine derivatives have been shown to possess anti-inflammatory properties. As such, this compound could be applied in the synthesis of new anti-inflammatory agents, which could be used to treat various chronic inflammatory diseases .
Antimicrobial Activity
Research has indicated that piperidine derivatives can exhibit antimicrobial activity. This compound could lead to the creation of new antimicrobial agents that help combat resistant strains of bacteria and other pathogens .
Analgesic Properties
Compounds containing the piperidine moiety have been associated with analgesic effects. Therefore, this compound could be utilized in the development of new pain-relief medications, particularly those that target neuropathic pain .
Oncology Research
Piperidine derivatives can play a role in oncology research. They can be used to synthesize compounds that may inhibit the growth of cancer cells or be used as carriers for targeted drug delivery systems in cancer therapy .
Mechanism of Action
Target of Action
The primary target of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3,4,5-trimethoxybenzamide, also known as Sovleplenib , is the spleen tyrosine kinase (Syk) . Syk is a protein that plays a crucial role in the intracellular signaling pathways of many immune cells, including B cells and mast cells .
Mode of Action
Sovleplenib acts as a selective small molecule inhibitor of Syk . By binding to Syk, it inhibits the activation of downstream signaling pathways, thereby modulating the immune response . The exact details of its interaction with syk and the resulting changes are still under investigation .
Result of Action
The molecular and cellular effects of Sovleplenib’s action are related to its inhibition of Syk. By inhibiting Syk, Sovleplenib can modulate the immune response, which may have therapeutic effects in conditions where the immune response is dysregulated . The specific molecular and cellular effects of sovleplenib are still under investigation .
properties
IUPAC Name |
3,4,5-trimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-23-14-9-13(10-15(24-2)16(14)25-3)17(20)18-11-12-5-7-19(8-6-12)26(4,21)22/h9-10,12H,5-8,11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKWOMYJPIDOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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